1-(4-Acetyl-2-fluorophenyl)ethan-1-one

Description

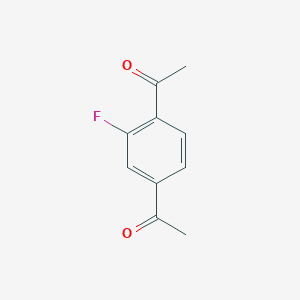

1-(4-Acetyl-2-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The acetyl group enhances electrophilicity at the carbonyl carbon, making it a candidate for nucleophilic addition reactions, while the fluorine atom modulates aromatic ring electronics and lipophilicity .

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

1-(4-acetyl-3-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H9FO2/c1-6(12)8-3-4-9(7(2)13)10(11)5-8/h3-5H,1-2H3 |

InChI Key |

UICITWJRTBQPPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Acetyl-2-fluorophenyl)ethan-1-one with structurally related ethanone derivatives, focusing on substituent effects, synthesis methods, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): The acetyl and fluorine substituents in the target compound enhance electrophilicity compared to simpler analogues like 1-(4-fluorophenyl)ethan-1-one. This property is critical in reactions such as nucleophilic acyl substitutions or condensations .

- Heterocyclic Derivatives: Compounds fused with benzimidazole (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one) exhibit improved hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors .

- Solubility and Bioavailability: The incorporation of piperazine (e.g., 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one) increases solubility in polar solvents, a desirable trait for CNS-active drugs .

Pharmacological Potential

- While direct biological data for this compound are lacking, structurally related compounds demonstrate diverse activities: Antibacterial: Imidazole- and indole-containing ethanones show activity against Gram-positive bacteria . CNS Modulation: Piperazine derivatives are explored as MAO-B/AChE inhibitors for neurodegenerative diseases . Anticancer: Fluorene-based ethanones (e.g., ) are studied for their planar aromatic systems, which may intercalate DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.